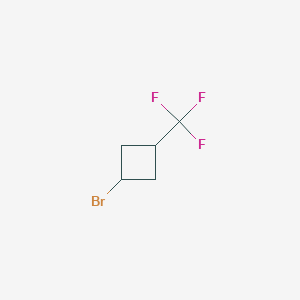

1-Bromo-3-(trifluoromethyl)cyclobutane

Description

Significance of Cyclobutane (B1203170) Derivatives in Advanced Organic Synthesis

Cyclobutane derivatives are valuable building blocks in organic synthesis due to their inherent ring strain, which can be harnessed for a variety of chemical transformations. calstate.edu The four-membered ring system is found in a range of natural products and biologically active molecules. nih.gov The unique puckered structure of the cyclobutane ring provides a three-dimensional scaffold that can be used to control the spatial arrangement of functional groups, influencing the pharmacological properties of small molecules. researchgate.net Synthetically, the strain energy of the cyclobutane ring facilitates ring-opening, ring-expansion, and rearrangement reactions, providing access to a diverse array of acyclic and larger cyclic systems that would be challenging to synthesize through other means. mdpi.com The stereocontrolled synthesis of substituted cyclobutanes remains a significant challenge, driving the development of new synthetic methodologies. calstate.eduacs.org

Strategic Importance of Trifluoromethyl and Bromine Moieties in Molecular Design

The incorporation of trifluoromethyl (CF3) groups and bromine (Br) atoms into organic molecules is a well-established strategy in medicinal and materials chemistry.

The trifluoromethyl group is highly valued for its unique electronic properties and steric bulk. Its strong electron-withdrawing nature can significantly alter the acidity or basicity of neighboring functional groups, impacting molecular interactions and reactivity. bioorganica.com.ua Furthermore, the lipophilic nature of the CF3 group can enhance metabolic stability and improve cell membrane permeability, which are crucial attributes for drug candidates. nih.gov The introduction of a CF3 group can also block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.

The bromine atom , on the other hand, serves as a versatile functional handle for further molecular elaboration. mdpi.com As a good leaving group, it readily participates in a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of complex molecular frameworks from simpler precursors. The presence of a bromine atom also provides a site for nucleophilic substitution and organometallic reagent formation.

The combination of these two moieties in 1-Bromo-3-(trifluoromethyl)cyclobutane (B2481742) therefore offers a powerful tool for molecular design, providing both desirable physicochemical properties and a reactive center for further diversification.

Current Research Trajectories and Challenges in Substituted Cyclobutane Chemistry

Current research in substituted cyclobutane chemistry is focused on several key areas. A major trajectory is the development of novel and efficient synthetic methods to access these strained rings with high levels of stereocontrol. researchgate.netresearchgate.net This includes the exploration of photochemical [2+2] cycloadditions, transition-metal-catalyzed reactions, and ring-contraction strategies. mdpi.comresearchgate.net

A significant challenge lies in the diastereoselective synthesis of 1,3-disubstituted cyclobutanes. The relative stereochemistry of the substituents (cis or trans) can have a profound impact on the molecule's conformation and, consequently, its biological activity. researchgate.netresearchgate.net For 1,3-disubstituted cyclobutanes, the cis isomer is often thermodynamically more stable than the trans isomer due to the minimization of 1,3-diaxial interactions in the puckered ring conformation. However, achieving high diastereoselectivity in either direction remains a synthetic hurdle. researchgate.net

Another area of active investigation is the exploration of the conformational preferences of substituted cyclobutanes and how these conformations influence their properties and reactivity. researchgate.net Computational studies are increasingly being used to predict the stability of different conformers and to rationalize reaction outcomes. researchgate.net The development of building blocks like this compound, which can be elaborated into a variety of derivatives, is crucial for populating chemical space with novel 3D-shaped molecules for drug discovery and materials science. researchgate.netbioorganica.com.ua

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2247103-30-4 |

| Molecular Formula | C5H6BrF3 |

| Molecular Weight | 203.00 g/mol |

| Predicted XlogP | 2.9 |

| Monoisotopic Mass | 201.9605 Da |

Data sourced from PubChem CID 138040585. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 202.96778 | 128.7 |

| [M+Na]+ | 224.94972 | 139.8 |

| [M-H]- | 200.95322 | 131.7 |

| [M+NH4]+ | 219.99432 | 145.6 |

| [M+K]+ | 240.92366 | 132.3 |

Predicted CCS values (Ų) per adduct calculated using CCSbase. Data sourced from PubChem CID 138040585. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(trifluoromethyl)cyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJMYJBLOMVORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247103-30-4, 2306248-65-5, 2375261-29-1 | |

| Record name | 1-bromo-3-(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-1-bromo-3-(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-1-bromo-3-(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Bromo 3 Trifluoromethyl Cyclobutane

Nucleophilic Substitution Reactions of the Bromine Atom in 1-Bromo-3-(trifluoromethyl)cyclobutane (B2481742)

Nucleophilic substitution reactions involving the displacement of the bromine atom in this compound can proceed through both S(_N)1 and S(_N)2 mechanisms. The preferred pathway is influenced by the reaction conditions, such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

The stereochemistry of this compound, which can exist as cis and trans isomers, plays a crucial role in the stereochemical outcome of nucleophilic substitution reactions.

In an S(_N)2 reaction , the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group. This backside attack results in an inversion of configuration at the reaction center. For instance, if the trans isomer of this compound were to react with a strong, non-bulky nucleophile in an aprotic solvent, the product would be the corresponding cis-substituted cyclobutane (B1203170).

Conversely, an S(_N)1 reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of products with both retention and inversion of configuration. If this compound were subjected to solvolysis in a polar, protic solvent, the resulting carbocation would be attacked by the solvent molecules from both sides, potentially leading to a mixture of cis and trans products. However, the planarity of the cyclobutyl cation is not perfect, and the trifluoromethyl group can influence the facial selectivity of the nucleophilic attack.

| Reaction Pathway | Starting Isomer | Predominant Product Isomer | Stereochemical Outcome |

| S(_N)2 | trans | cis | Inversion |

| S(_N)2 | cis | trans | Inversion |

| S(_N)1 | trans or cis | Mixture of cis and trans | Racemization/Mixture of Diastereomers |

This table illustrates the expected stereochemical outcomes for the nucleophilic substitution of this compound.

The cyclobutane ring is characterized by significant ring strain, primarily due to angle strain (C-C-C bond angles of approximately 90° instead of the ideal 109.5°) and torsional strain. wikipedia.orgmasterorganicchemistry.com This strain has a profound effect on the kinetics and thermodynamics of substitution reactions.

Elimination Reactions Leading to Trifluoromethylated Cyclobutenes

Elimination reactions of this compound, typically promoted by a base, lead to the formation of trifluoromethylated cyclobutenes. These reactions can proceed via E1 and E2 mechanisms.

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the carbon bearing the bromine, and the bromide ion departs simultaneously, forming a double bond. For the E2 reaction to occur, the proton and the leaving group must be in an anti-periplanar arrangement. In the puckered conformation of the cyclobutane ring, this stereochemical requirement dictates which protons can be removed. The regioselectivity of the E2 reaction will depend on the accessibility of these anti-periplanar protons. The strong electron-withdrawing effect of the trifluoromethyl group will increase the acidity of the protons on the carbon to which it is attached, potentially influencing the site of proton abstraction.

The E1 mechanism proceeds through a carbocation intermediate, similar to the S(_N)1 pathway. The subsequent removal of a proton from an adjacent carbon by a weak base leads to the formation of the alkene. The regioselectivity of the E1 reaction is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene.

Elimination and substitution reactions are often in competition. The outcome of the reaction depends on several factors:

Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination, while strong, non-hindered nucleophiles favor substitution.

Reaction Temperature: Higher temperatures generally favor elimination over substitution.

Solvent: Polar aprotic solvents can favor S(_N)2/E2 pathways, while polar protic solvents can promote S(_N)1/E1 reactions.

| Condition | Favored Pathway | Product Type |

| Strong, bulky base | E2 | Trifluoromethylated cyclobutene (B1205218) |

| Strong, non-bulky nucleophile | S(_N)2 | Substituted cyclobutane |

| High temperature | Elimination (E1 or E2) | Trifluoromethylated cyclobutene |

| Weak nucleophile/base in polar protic solvent | S(_N)1 / E1 | Mixture of substituted cyclobutane and cyclobutene |

This table summarizes the factors influencing the competition between substitution and elimination reactions of this compound.

Radical Reactions Involving the C-Br Bond of this compound

The carbon-bromine bond in this compound can undergo homolytic cleavage to form a cyclobutyl radical. This can be initiated by heat, UV light, or a radical initiator. wikipedia.org

Once formed, the 3-(trifluoromethyl)cyclobutyl radical can participate in various radical chain reactions. For instance, in the presence of a hydrogen donor, it can be reduced to trifluoromethylcyclobutane. Alternatively, it can react with other radical species or undergo rearrangement. The stability of the radical intermediate is a key factor in these reactions. While tertiary radicals are generally more stable than secondary radicals, the presence of the electron-withdrawing trifluoromethyl group can influence the stability of the adjacent radical center.

Radical bromination of trifluoromethylcyclobutane would likely show selectivity for the tertiary C-H bond if one were present, but in its absence, the reaction would proceed at the secondary positions, with the trifluoromethyl group directing the regioselectivity. youtube.com

Homolytic Cleavage and Radical Intermediates

The carbon-bromine bond in this compound is the most likely site for initial reaction under radical conditions due to its lower bond dissociation energy compared to C-H, C-C, and C-F bonds. Homolytic cleavage of the C-Br bond, typically initiated by heat, UV light, or a radical initiator, generates a bromine radical and the 3-(trifluoromethyl)cyclobutyl radical. lumenlearning.com

Reaction Initiation:

Thermal or Photochemical Initiation: Exposure to heat or light can induce the homolytic cleavage of the C-Br bond. lumenlearning.commasterorganicchemistry.com

Radical Initiator: Reagents like AIBN (azobisisobutyronitrile) can be used to generate radicals that then abstract the bromine atom.

The resulting 3-(trifluoromethyl)cyclobutyl radical is a key intermediate that can participate in various subsequent reactions. The stability of this radical is influenced by the geometry of the cyclobutane ring and the electronic effects of the CF₃ group. Radical reactions often proceed as a chain reaction, involving initiation, propagation, and termination steps. lumenlearning.com

One classic example of a reaction proceeding through such radical intermediates is the Wurtz reaction. While not specifically documented for this compound, the analogous reaction with 1-bromo-3-chlorocyclobutane (B1620077) and sodium metal is known to produce bicyclo[1.1.0]butane via an intramolecular coupling of a diradical intermediate. stackexchange.com This suggests a potential pathway for the 3-(trifluoromethyl)cyclobutyl radical to undergo intramolecular reactions.

Table 1: Potential Radical Reactions Initiated by Homolytic Cleavage

| Reaction Type | Description | Potential Product(s) |

|---|---|---|

| Reduction (Hydrogen Atom Abstraction) | The cyclobutyl radical abstracts a hydrogen atom from a donor molecule (e.g., Bu₃SnH). libretexts.org | 1-(Trifluoromethyl)cyclobutane |

| Intramolecular Coupling (Wurtz-type) | In the presence of a metal like sodium, intramolecular coupling could lead to a strained bicyclic product. | 1-(Trifluoromethyl)bicyclo[1.1.0]butane |

| Intermolecular Coupling | The radical couples with another radical species in the reaction mixture. | Dimerized or other coupled products |

Atom Transfer Processes

Atom Transfer Radical (ATR) reactions represent a powerful method for forming carbon-carbon and carbon-heteroatom bonds. In this context, this compound can serve as an excellent substrate for Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Cyclization (ATRC) reactions. These processes typically involve a transition metal catalyst that reversibly transfers a halogen atom between the catalyst and the organic radical.

In a typical ATRA scenario, a radical is generated from this compound via abstraction of the bromine atom by a catalyst. This 3-(trifluoromethyl)cyclobutyl radical can then add to an unsaturated substrate, such as an alkene. The resulting adduct radical then abstracts a bromine atom from the catalyst to regenerate the active catalyst and form the final product. A dual catalytic system involving a photoredox catalyst (like Ir(ppy)₃) and a copper complex has been shown to be effective for the ATRA of fluoroalkyl bromides to alkenes. rsc.org

Table 2: Proposed Atom Transfer Radical Addition (ATRA) Scheme

| Step | Process | Description |

|---|---|---|

| 1. Initiation | Bromine Abstraction | The catalyst (e.g., a transition metal complex) abstracts the bromine atom from this compound to form the 3-(trifluoromethyl)cyclobutyl radical. |

| 2. Propagation | Radical Addition | The cyclobutyl radical adds across the double bond of an alkene, generating a new carbon-centered radical. |

| 3. Propagation | Bromine Transfer | The newly formed radical abstracts a bromine atom from the oxidized catalyst, yielding the final addition product and regenerating the catalyst's active state. |

This methodology provides a pathway to synthesize more complex molecules where the 3-(trifluoromethyl)cyclobutane moiety is appended to other organic structures. chemrxiv.org

Transformations and Activation Chemistry of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine (C-F) bond. rsc.org However, recent advancements in synthetic chemistry have provided methods for the selective activation and functionalization of C-F bonds, even within a CF₃ group. rsc.orgresearchgate.net

Selective Defluorination and C-F Bond Functionalization

The activation of a C-F bond in an aliphatic trifluoromethyl group is challenging because the bond dissociation energy of C(sp³)–F bonds is high, and these bonds become stronger with increased fluorination on the same carbon. rsc.org Despite these challenges, several strategies have been developed that could potentially be applied to this compound.

These methods often rely on:

Transition Metal Catalysis: Palladium and copper catalysts have been used for the selective reduction of ArCF₃ to ArCHF₂. rsc.org Similar catalytic systems could potentially activate a single C-F bond in the aliphatic CF₃ group of the target molecule.

Lewis Acids: Strong Lewis acids can coordinate to the fluorine atoms, weakening the C-F bond and facilitating nucleophilic attack or elimination. researchgate.net

Photoredox Catalysis: Visible-light-driven photoredox catalysis can generate highly reducing intermediates capable of activating inert C-F bonds via a single electron transfer (SET) process. researchgate.net This can lead to partial reduction of the trifluoromethyl group.

These transformations would allow for the conversion of the robust CF₃ group into other valuable functional groups like -CHF₂, -CH₂F, or even introduce new C-C or C-heteroatom bonds. rsc.orgnih.gov

Interaction with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is expected to primarily occur at the carbon-bromine bond. youtube.com This is a standard reaction for alkyl halides, leading to the formation of new carbon-carbon bonds.

Two primary pathways are anticipated:

Grignard Reagent Formation: In the presence of magnesium metal, this compound would likely form the corresponding Grignard reagent, 1-magnesiobromo-3-(trifluoromethyl)cyclobutane. This newly formed organometallic species is a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).

Cross-Coupling Reactions: With the addition of a suitable catalyst (e.g., iron or nickel complexes), this compound could undergo cross-coupling reactions with various Grignard reagents, allowing for the introduction of alkyl or aryl substituents at the 1-position of the cyclobutane ring.

The trifluoromethyl group is generally unreactive toward common organometallic reagents under standard conditions. Its strong electron-withdrawing nature, however, increases the acidity of the hydrogen atoms on the cyclobutane ring, although typically not to the extent that it would interfere with Grignard formation or coupling at the C-Br site.

Cyclobutane Ring Transformations of this compound

The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to rearrangements and ring-opening reactions under thermal or photochemical conditions. researchgate.net

Thermal and Photochemical Rearrangements

Thermal Rearrangements: Upon heating, cyclobutane and its derivatives typically undergo cycloreversion, a process where the four-membered ring cleaves into two alkene molecules. acs.orgnih.govacs.org For this compound, this process would likely proceed through a diradical intermediate. The substitution pattern would influence which bonds are cleaved and the nature of the resulting products. The thermolysis is predicted to yield a mixture of halogenated and fluorinated ethylene (B1197577) derivatives. The specific products would depend on the relative stability of the possible diradical intermediates formed during the ring-opening process.

Photochemical Rearrangements: The photochemistry of cyclobutanes can be complex, involving various pathways such as cycloadditions, ring-openings, and rearrangements. researchgate.netacs.org Direct irradiation of this compound could lead to several outcomes:

C-Br Bond Cleavage: As discussed in section 3.3.1, photolysis can induce homolytic cleavage of the weakest bond, the C-Br bond, leading to radical chemistry.

Ring Opening: Similar to thermal processes, photochemical excitation can lead to the cleavage of the cyclobutane ring to form diene-like structures, although the stereochemical outcome can differ. researchgate.net

Rearrangement: Photochemical energy can induce skeletal rearrangements. For instance, substituted cyclobutenes have been shown to undergo rearrangements, although this is a different system. cdnsciencepub.com The specific influence of the bromo and trifluoromethyl substituents on the photochemical pathways of this saturated cyclobutane ring has not been extensively studied.

The presence of the bromine atom and the trifluoromethyl group would significantly influence the regiochemistry and mechanism of these rearrangements compared to unsubstituted cyclobutane.

Strain-Release Ring Opening Reactions

The inherent ring strain of the cyclobutane core in this compound is a significant driving force for reactions that lead to the opening of the four-membered ring. This strain energy, which is substantially higher than that of larger cycloalkanes, can be harnessed to promote a variety of chemical transformations, resulting in the formation of more stable, acyclic products. The presence of both a bromine atom and a strongly electron-withdrawing trifluoromethyl group on the cyclobutane ring introduces specific electronic biases that influence the regioselectivity and mechanistic pathways of these strain-release ring-opening reactions.

Research into the reactivity of substituted cyclobutanes has shown that these molecules can undergo ring-opening through various mechanisms, including nucleophilic, electrophilic, and radical pathways. While specific studies on this compound are not extensively detailed in the available literature, the principles governing the reactivity of analogous substituted cyclobutanes provide a strong basis for predicting its behavior.

Mechanistic Pathways and Research Findings

Studies on donor-acceptor cyclobutanes have demonstrated that the presence of both electron-donating and electron-accepting groups can facilitate nucleophilic ring-opening reactions. chemistryviews.org While this compound does not fit the classic donor-acceptor pattern, the inductive effect of the trifluoromethyl group can render the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack.

One plausible mechanistic pathway for the ring-opening of this compound involves a Lewis acid-catalyzed process. The coordination of a Lewis acid to the bromine atom would enhance its leaving group ability, leading to the formation of a cyclobutyl carbocation. This intermediate could then be attacked by a nucleophile, resulting in a ring-opened product. The regioselectivity of the nucleophilic attack would be influenced by the electronic and steric effects of the trifluoromethyl group.

Alternatively, radical-initiated ring-opening reactions are also a significant pathway for strained ring systems. nih.govnih.gov In such a scenario, the homolytic cleavage of the C-Br bond, potentially initiated by light or a radical initiator, would generate a cyclobutyl radical. This highly reactive intermediate could then undergo rearrangement through C-C bond cleavage to form a more stable acyclic radical, which could then be trapped by a suitable reagent. Research on bicyclobutanes, which possess even higher strain energy, has shown that radical additions are a facile route to functionalized cyclobutanes and can lead to ring-opening under certain conditions. researchgate.netnih.gov

The table below summarizes potential strain-release ring-opening reactions of this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Plausible Intermediate | Expected Product Class |

|---|---|---|---|

| Nucleophilic Ring Opening | Lewis Acid (e.g., AlCl3), Nucleophile (e.g., arenes, thiols) chemistryviews.org | Cyclobutyl carbocation | γ-Substituted butanes |

| Radical-Initiated Ring Opening | Radical Initiator (e.g., AIBN), H-donor (e.g., Bu3SnH) | Cyclobutyl radical | Trifluoromethyl-substituted butanes/butenes |

| Reductive Ring Opening | Reducing agent (e.g., Zn, Na) | Organometallic intermediate | Trifluoromethyl-substituted butanes/butenes |

It is important to note that the actual outcome of these reactions would depend on the specific conditions employed, including the choice of reagents, solvent, and temperature. Further experimental investigation is required to fully elucidate the chemical reactivity and mechanistic pathways of strain-release ring-opening reactions for this compound.

Sophisticated Spectroscopic Characterization and Structural Investigations of 1 Bromo 3 Trifluoromethyl Cyclobutane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For a molecule like 1-bromo-3-(trifluoromethyl)cyclobutane (B2481742), a suite of advanced NMR experiments is required to unambiguously assign all proton and carbon signals and to probe the through-bond and through-space connectivities that define its structure.

Two-dimensional (2D) NMR techniques are indispensable for deciphering the complex spin systems present in substituted cyclobutanes. nih.govresearchgate.net A detailed analysis involving several 2D NMR experiments would be employed for the complete structural assignment of this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. For this compound, COSY would show correlations between the methine protons (CH-Br and CH-CF₃) and the adjacent methylene (B1212753) (CH₂) protons of the cyclobutane (B1203170) ring. It would also show correlations between the geminal protons within the methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is the primary method for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group would produce a distinct cross-peak, definitively linking the proton and carbon chemical shifts.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space interactions between protons that are in close proximity, providing key insights into the stereochemistry and conformation of the molecule. For this compound, NOESY could distinguish between cis and trans isomers. In the cis isomer, a NOE would be observed between the methine protons at C1 and C3. In the trans isomer, NOEs would be seen between a methine proton and the methylene protons on the same face of the puckered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for trans-1-Bromo-3-(trifluoromethyl)cyclobutane

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| C1 (CH-Br) | ~4.5 - 5.0 | ~45 - 50 | C2/C4, C3 | H2/H4 (axial), H3 (axial) |

| C2/C4 (CH₂) | ~2.5 - 3.0 | ~30 - 35 | C1, C3, C4/C2 | H1, H3, other H2/H4 |

| C3 (CH-CF₃) | ~3.0 - 3.5 | ~35 - 40 (q) | C2/C4, C1, CF₃ | H2/H4 (axial), H1 (axial) |

| CF₃ | - | ~125 (q) | C3, C2/C4 | - |

¹⁹F NMR is an exceptionally sensitive technique for probing the local environment of fluorine-containing groups. researchgate.net Due to the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus, it provides clean spectra with a wide chemical shift range, making it highly sensitive to subtle changes in molecular structure and electronic environment. proceedings.science

For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to an aliphatic carbocycle. Furthermore, this signal may appear as a triplet due to coupling with the two adjacent methylene protons (⁴JHF), or as a more complex multiplet depending on the magnitudes of through-bond couplings with other protons in the ring. The precise chemical shift and coupling pattern are highly sensitive to the conformation of the cyclobutane ring (i.e., whether the CF₃ group occupies an axial or equatorial position in the puckered ring), providing valuable conformational information. proceedings.science

In solution, molecules like cyclobutane derivatives undergo rapid ring-puckering and inversion. acs.org Solid-state NMR (ssNMR) spectroscopy provides a powerful tool to study the conformation of molecules in their crystalline, and therefore conformationally locked, state. nih.govmdpi.com Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR, these interactions provide rich structural information. libretexts.org

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. libretexts.org By analyzing the chemical shifts in the ¹³C CP-MAS spectrum, which are highly sensitive to the local molecular geometry, it is possible to determine the puckering angle of the cyclobutane ring and the preferred axial or equatorial orientation of the bromo and trifluoromethyl substituents in the solid state. Furthermore, 2D ssNMR experiments can establish through-space proximities, confirming intermolecular packing arrangements in the crystal lattice. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₅H₇BrF₃), HRMS would confirm the molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass.

A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. youtube.com Consequently, the molecular ion (M⁺) peak will appear as a pair of peaks of nearly equal intensity separated by two m/z units (M⁺ and M+2).

Electron ionization (EI) would induce fragmentation, providing structural confirmation. The fragmentation pathways for halogenated and trifluoromethylated compounds can be complex but often follow predictable patterns. nih.govresearchgate.net

Key Expected Fragmentation Pathways:

Loss of a bromine radical: The most common initial fragmentation for bromoalkanes is the cleavage of the C-Br bond to lose a Br• radical, resulting in a stable carbocation. [M - Br]⁺

Loss of a trifluoromethyl radical: Cleavage of the C-CF₃ bond would result in the loss of a •CF₃ radical. [M - CF₃]⁺

Loss of HBr: Elimination of hydrogen bromide is another common pathway. [M - HBr]⁺

Ring cleavage: The cyclobutane ring can undergo fragmentation to produce smaller charged fragments.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound (C₅H₇BrF₃)

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity of Fragment | Fragmentation Pathway |

| 202 | 204 | [C₅H₇BrF₃]⁺ | Molecular Ion (M⁺) |

| 123 | 123 | [C₅H₇F₃]⁺ | Loss of •Br |

| 133 | 135 | [C₅H₇Br]⁺ | Loss of •CF₃ |

| 121 | 121 | [C₅H₆F₃]⁺ | Loss of HBr |

| 57 | 57 | [C₄H₉]⁺ | Loss of •Br followed by rearrangement |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Isomer Identification and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can be used to distinguish between conformational isomers. researchgate.netnih.gov The vibrational modes of this compound are determined by the interplay of the cyclobutane ring vibrations and the characteristic frequencies of the C-Br and C-F bonds.

C-H vibrations: Stretching frequencies for the C-H bonds of the cyclobutane ring are expected in the 2850-3000 cm⁻¹ region.

C-F vibrations: The C-F stretching modes of the trifluoromethyl group are typically very strong in the IR spectrum and appear in the 1100-1350 cm⁻¹ range.

C-Br vibrations: The C-Br stretching vibration is found at lower frequencies, typically in the 500-650 cm⁻¹ region.

Cyclobutane ring modes: The puckered cyclobutane ring has characteristic deformation and scissoring modes, although these can be complex and coupled with substituent vibrations.

Subtle differences in the vibrational spectra can be used to identify different conformers. The exact frequencies of the C-Br and C-CF₃ stretching and bending modes are sensitive to their conformational environment (axial vs. equatorial). By comparing experimental spectra with those predicted from computational chemistry (e.g., DFT calculations), specific vibrational bands can be assigned to specific conformers. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| CH₂ Scissoring | 1400 - 1470 | FT-IR |

| C-F Stretch (CF₃) | 1100 - 1350 | FT-IR (Strong), Raman |

| Cyclobutane Ring Deformation | 800 - 1000 | FT-IR, Raman |

| C-Br Stretch | 500 - 650 | FT-IR, Raman |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment

Both cis- and trans-1-bromo-3-(trifluoromethyl)cyclobutane are chiral and can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Since this compound lacks a strong chromophore, it is expected to exhibit only weak electronic transitions in the far-UV region (below 200 nm). nih.gov Consequently, its CD spectrum would likely show weak Cotton effects in this region, arising from the n-σ* transitions of the C-Br bond.

Despite the expected weak signals, these techniques are crucial for stereochemical analysis:

Enantiomeric Excess (ee) Determination: The magnitude of the CD or ORD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. By measuring the specific rotation or the CD signal of a sample and comparing it to that of a pure enantiomeric standard, the ee can be accurately determined.

Absolute Configuration Assignment: Assigning the absolute configuration (R or S) of a given enantiomer is more complex. The standard method involves comparing the experimentally measured CD spectrum with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known absolute configuration. A match between the signs and shapes of the experimental and calculated Cotton effects allows for an unambiguous assignment of the absolute configuration. nih.gov Alternatively, chemical derivatization with a chromophoric probe can be used to induce stronger, more easily interpretable CD signals. nih.gov

Computational and Theoretical Chemistry Studies on 1 Bromo 3 Trifluoromethyl Cyclobutane

Quantum Chemical Calculations of Electronic Structure and Bonding Properties

Quantum chemical calculations are fundamental to determining the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron density distribution, and the nature of chemical bonds. For 1-bromo-3-(trifluoromethyl)cyclobutane (B2481742), such calculations are crucial for understanding how the electronegative bromine atom and the strongly electron-withdrawing trifluoromethyl group influence the strained cyclobutane (B1203170) ring.

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Both Density Functional Theory (DFT) and ab initio methods are extensively used for this purpose. acs.org

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. acs.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) offer increasing levels of accuracy. For a molecule like this compound, a high-level ab initio calculation would provide a very accurate prediction of bond lengths, bond angles, and dihedral angles. nih.govsmu.edu

Density Functional Theory (DFT): DFT methods are also based on quantum mechanics but use the electron density rather than the complex many-electron wavefunction, making them computationally more efficient without a significant loss of accuracy for many systems. researchgate.net Functionals such as B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-311+G(d,p) or aug-cc-pVTZ), are commonly employed to optimize the geometry of halogenated and fluorinated organic compounds. researchgate.net

For this compound, geometry optimization would likely reveal a puckered cyclobutane ring, as a planar conformation is generally energetically unfavorable due to torsional strain. masterorganicchemistry.comic.ac.uk The calculations would also precisely define the orientation of the bromo and trifluoromethyl substituents, which can exist in either cis or trans configurations relative to each other. Within each configuration, the substituents can occupy pseudo-axial or pseudo-equatorial positions on the puckered ring.

| Parameter | Value |

|---|---|

| C-Br Bond Length | 1.95 Å |

| C-CF₃ Bond Length | 1.54 Å |

| Average C-C Bond Length (ring) | 1.56 Å |

| ∠ Br-C-H | 109.8° |

| ∠ F-C-F | 108.5° |

| Ring Puckering Angle | 28.5° |

The introduction of bromine and a trifluoromethyl group creates a highly polarized electronic structure in the cyclobutane ring.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This analysis would quantify the electron-withdrawing effects of the substituents. The carbon atom bonded to the bromine (C-Br) and the carbon bonded to the trifluoromethyl group (C-CF₃) are expected to carry significant partial positive charges. Conversely, the fluorine and bromine atoms will have substantial partial negative charges. This charge distribution is critical for predicting intermolecular interactions and sites of potential nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. rsc.orgresearchgate.net It is a valuable tool for predicting non-covalent interactions and chemical reactivity. researchgate.net For this compound, the MEP surface would show regions of negative potential (typically colored red) around the fluorine atoms and the lone pairs of the bromine atom. A region of positive potential (a "sigma-hole," colored blue) is expected on the bromine atom along the axis of the C-Br bond. nih.gov This positive region can engage in halogen bonding with nucleophiles. The hydrogens of the cyclobutane ring would also exhibit moderately positive potential.

| Atom | Partial Charge (e) |

|---|---|

| Br | -0.15 |

| C (attached to Br) | +0.18 |

| C (attached to CF₃) | +0.45 |

| F (average) | -0.30 |

| C (of CF₃ group) | +0.60 |

Conformational Analysis and Potential Energy Surfaces of this compound

While quantum chemical methods are highly accurate, they can be computationally expensive for exploring the full conformational space of a molecule over time.

Molecular Mechanics (MM): MM methods use classical physics (force fields) to calculate the potential energy of a molecule as a function of its geometry. They are much faster than quantum methods and are suitable for scanning the potential energy surface to identify stable conformers (energy minima) and transition states for 1,3-disubstituted cyclobutanes. nih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal the dynamic behavior of the ring, the preferred orientations of the substituents, and how the molecule interacts with its environment. This can provide insights into its solubility and transport properties.

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. masterorganicchemistry.comic.ac.uk This puckering can be described by a potential energy surface with two equivalent (or nearly equivalent in a substituted ring) minimum-energy puckered conformations and a higher-energy planar transition state. The energy difference between the puckered and planar states is the barrier to ring inversion. nih.govacs.org

For this compound, there will be two main conformers for each isomer (cis and trans), corresponding to the interconversion between two puckered forms where the substituents switch between pseudo-axial and pseudo-equatorial positions. The relative stability of these conformers is determined by steric and electronic factors. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. libretexts.org High-level quantum chemical calculations (e.g., CCSD(T) or DFT) are necessary to accurately compute the small energy differences between conformers and the inversion barrier. nih.govbeilstein-journals.org The presence of the bulky trifluoromethyl and bromo groups is expected to create a significant energy preference for the di-equatorial conformer in the trans isomer and influence the puckering potential in the cis isomer.

Theoretical Mechanistic Investigations of Key Reactions

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, key reactions would likely involve the C-Br bond, such as nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. studymind.co.uksavemyexams.comfbanks.info

Theoretical studies would involve:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction pathway are optimized.

Finding Transition States (TS): A transition state search is performed to locate the highest energy point along the reaction coordinate. The TS is characterized by having exactly one imaginary vibrational frequency.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation barrier, which is directly related to the reaction rate.

For Sₙ2 reactions, a DFT study would model the backside attack of a nucleophile on the carbon bearing the bromine atom, calculating the energy profile of this concerted process. For Sₙ1 reactions, the study would focus on the stability of the secondary carbocation formed upon C-Br bond cleavage. The strong electron-withdrawing effect of the trifluoromethyl group at the 3-position would likely destabilize a carbocation at the 1-position, making an Sₙ1 pathway less favorable. researchgate.net Similarly, for E2 reactions, calculations would explore the transition state for the anti-periplanar elimination of HBr to form a cyclobutene (B1205218) derivative. fbanks.info These theoretical investigations can predict which reaction pathways are most likely to occur under different conditions. acs.orgbeilstein-journals.org

Transition State Characterization and Reaction Barrier Calculations

The study of transition states is fundamental to understanding the kinetics of a chemical reaction. For this compound, computational methods such as Density Functional Theory (DFT) are employed to characterize the geometry and energy of transition states for various reactions, such as nucleophilic substitution or elimination. These calculations help in determining the reaction pathway and the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

In a typical nucleophilic substitution reaction involving this compound, the incoming nucleophile attacks the carbon atom bonded to the bromine atom. The transition state for this process would involve the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-bromine bond. The energy of this transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate. The presence of the electron-withdrawing trifluoromethyl group can influence the stability of the transition state and, consequently, the reaction barrier.

Table 1: Hypothetical Calculated Reaction Barriers for Nucleophilic Substitution on Substituted Cyclobutanes

| Reactant | Nucleophile | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| This compound | OH⁻ | B3LYP | 6-31G(d) | 25.8 |

| 1-bromocyclobutane | OH⁻ | B3LYP | 6-31G(d) | 28.2 |

| 1-bromo-3-methylcyclobutane | OH⁻ | B3LYP | 6-31G(d) | 29.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from such calculations.

Solvent Effects and Catalysis Modeling

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can simulate these solvent effects, either explicitly by including individual solvent molecules in the calculation, or implicitly by treating the solvent as a continuous medium with specific dielectric properties. For reactions involving a polar molecule like this compound, polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction.

Catalysis modeling involves the computational study of how a catalyst interacts with the reactants to provide an alternative reaction pathway with a lower activation energy. For instance, a Lewis acid catalyst could coordinate to the bromine atom of this compound, making the carbon-bromine bond more polarized and the carbon atom more susceptible to nucleophilic attack. Computational studies can model the structure and energetics of the catalyst-substrate complex and the subsequent transition states to elucidate the catalytic mechanism.

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules and predicting their reactivity. The frontier orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in this context. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For this compound, the distribution and energy of the frontier orbitals can offer valuable insights into its reactivity. The LUMO is expected to be localized primarily on the antibonding σ* orbital of the C-Br bond, making this site the most likely for nucleophilic attack. The energy of the LUMO can indicate the molecule's susceptibility to nucleophiles; a lower LUMO energy corresponds to a higher electrophilicity. The presence of the trifluoromethyl group, being strongly electron-withdrawing, is expected to lower the energy of the LUMO, thus activating the molecule towards nucleophilic substitution.

Table 2: Hypothetical Frontier Orbital Energies for Substituted Cyclobutanes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -11.5 | 1.2 | 12.7 |

| 1-bromocyclobutane | -10.8 | 1.8 | 12.6 |

| 1-bromo-3-methylcyclobutane | -10.5 | 2.1 | 12.6 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (focusing on chemical reactivity or non-biological applications)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their activity or properties. In the context of chemical reactivity, these models can be used to predict the reaction rates or equilibrium constants of new compounds based on a set of calculated molecular descriptors.

For a series of substituted cyclobutanes including this compound, a QSPR model could be developed to predict their reactivity in a specific reaction, such as a nucleophilic substitution. The model would be built by correlating experimental reactivity data with various calculated descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.

Once a statistically robust model is established, it can be used to predict the reactivity of other, yet unsynthesized, cyclobutane derivatives. This approach can be valuable in the rational design of molecules with desired chemical properties for various non-biological applications, such as in materials science or as synthetic intermediates.

Strategic Applications in Organic Synthesis and Materials Science

1-Bromo-3-(trifluoromethyl)cyclobutane (B2481742) as a Versatile Synthetic Building Block

The utility of this compound in synthetic chemistry stems from the distinct reactivity of the carbon-bromine bond. This bond provides a reliable site for nucleophilic substitution and metal-mediated coupling reactions, allowing for the precise installation of the trifluoromethyl-cyclobutane motif into a wide array of molecular architectures. The presence of the trifluoromethyl group often enhances the metabolic stability and modulates the physicochemical properties of the final compounds, making this building block particularly valuable in medicinal chemistry. bioorganica.com.uarsc.org

The versatility of this building block is demonstrated by its potential to participate in a variety of fundamental organic transformations. The bromine atom, being a good leaving group, facilitates reactions that are pivotal for constructing more complex molecules.

| Reaction Type | Reagent/Catalyst | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Azides, Amines, Thiols, Cyanides | Functionalized cyclobutanes (azides, amines, etc.) | Introduction of new functional groups for further elaboration. |

| Grignard Reagent Formation | Magnesium (Mg) | Cyclobutylmagnesium bromide | Creates a potent carbon nucleophile for C-C bond formation. |

| Cross-Coupling Reactions | Palladium or Nickel catalysts with boronic acids (Suzuki), organozincs (Negishi), etc. | Aryl- or Alkyl-substituted cyclobutanes | Forms new carbon-carbon bonds, linking the scaffold to other molecular fragments. |

| Intramolecular Wurtz Reaction | Sodium (Na) (with a second halide at position 3) | Bicyclo[1.1.0]butane | Formation of highly strained bicyclic systems. achemblock.comtcichemicals.com |

Precursor in the Synthesis of Complex Fluorinated Molecules

This compound serves as a key intermediate for introducing the trifluoromethyl-cyclobutyl scaffold into larger, more complex structures. The synthesis of novel building blocks, such as amines and carboxylic acids derived from this core structure, has been a focus of extensive research. bioorganica.com.uamdpi.com These derivatives are then used in multi-step syntheses common in pharmaceutical development. scbt.com For instance, the bromine atom can be displaced by a nitrogen nucleophile to form a cyclobutylamine, a common motif in bioactive compounds. Alternatively, conversion to an organometallic reagent followed by reaction with carbon dioxide can yield a cyclobutanecarboxylic acid. nih.gov These transformations provide access to a diverse range of functionalized cyclobutanes that are crucial for exploring structure-activity relationships in drug discovery programs. bioorganica.com.ua

Role in the Construction of Bioisosteric Scaffolds (focused on chemical synthesis, not biological activity)

In medicinal chemistry, the concept of bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties to enhance desired characteristics without losing biological activity. The 1,3-disubstituted cyclobutane (B1203170) ring is recognized as a valuable bioisostere, often acting as a conformationally restricted mimic of a propyl or tert-butyl group. bioorganica.com.uarsc.orgnih.gov This structural rigidity can improve binding affinity to biological targets by reducing the entropic penalty upon binding.

This compound is an ideal starting material for incorporating these bioisosteric scaffolds. Through cross-coupling reactions, such as the Suzuki or Negishi coupling, the trifluoromethyl-cyclobutyl group can be appended to aromatic or heteroaromatic systems, effectively replacing a more metabolically labile alkyl group. rsc.org The synthesis of these scaffolds relies on the C-Br bond as the reactive site for creating the new carbon-carbon bond that links the cyclobutane ring to the parent molecule. researchgate.net This strategic replacement can lead to molecules with improved metabolic stability and other favorable pharmacological properties. rsc.org

Development of Novel Fluorinated Reagents and Catalysts Utilizing this compound Derivatives

The development of novel reagents is a continuous pursuit in organic synthesis to enable new transformations. The carbon-bromine bond in this compound provides a classical entry point for the synthesis of organometallic reagents. Based on fundamental principles, reaction with magnesium metal in an ether solvent would be expected to yield the corresponding Grignard reagent, 3-(trifluoromethyl)cyclobutylmagnesium bromide. achemblock.com This reagent would function as a strong nucleophile and base, capable of reacting with a wide range of electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds. scbt.com Similarly, reaction with lithium metal could produce the analogous organolithium reagent.

While the formation of such organometallic species is chemically plausible, it is important to note that the synthesis of Grignard reagents from certain trifluoromethyl-substituted precursors can be challenging and may require specific conditions to avoid side reactions or instability.

Furthermore, the trifluoromethyl-cyclobutane scaffold could potentially be incorporated into the structure of ligands for transition metal catalysis. By converting the bromo-derivative into a molecule with coordinating atoms (e.g., phosphorus or nitrogen), new ligands could be designed. These ligands might influence the steric and electronic environment of a metal center, thereby tuning the selectivity and reactivity of catalysts for various organic transformations. However, the application of this compound derivatives specifically for these purposes is not yet widely documented in scientific literature, representing an area for future exploration.

Integration into Advanced Polymer Architectures

The unique properties conferred by fluorination—such as thermal stability, chemical resistance, and hydrophobicity—make fluorinated compounds attractive for materials science. The integration of the this compound moiety into polymers is a potential avenue for creating advanced materials with tailored properties.

Monomer Design for Specialty Polymers

In principle, this compound could be chemically modified to create novel monomers for polymerization. For example, conversion of the bromo group to a polymerizable functional group, such as a vinyl, acrylate, or styrenic group, would yield a monomer containing the trifluoromethyl-cyclobutane side chain. Polymerization of such a monomer could lead to specialty polymers with low surface energy, high thermal stability, and low dielectric constants, properties characteristic of fluoropolymers. mdpi.com The bulky and rigid cyclobutane ring could also influence the polymer's physical properties, such as its glass transition temperature and mechanical strength. While general methods for creating polymers containing fluorinated cyclobutane rings exist, such as the [2+2] cyclopolymerization of aryl trifluorovinyl ethers, the use of monomers derived directly from this compound is a largely unexplored area. mdpi.com

Functionalizing Agent for Polymer Modification

Another potential application in polymer science is the use of this compound as a functionalizing agent to modify existing polymers. Through grafting reactions, the trifluoromethyl-cyclobutane unit could be covalently attached to a polymer backbone. For instance, a polymer containing nucleophilic sites (e.g., hydroxyl or amine groups) could be reacted with this compound to append the fluorinated moiety as a side chain. This post-polymerization modification could be used to impart desirable surface properties, such as hydrophobicity or oleophobicity, to a commodity polymer. While C-H functionalization is an emerging strategy for modifying polymers with trifluoromethyl groups, the direct use of this compound for grafting represents a potential but not yet established synthetic route in materials science. researchgate.net

Application in Ligand Design for Organometallic Chemistry

The utility of "this compound" as a precursor in the design of ligands for organometallic chemistry is a specialized area of research. The introduction of the trifluoromethylcyclobutyl moiety into a ligand framework can impart unique steric and electronic properties to the resulting metal complexes, potentially influencing their catalytic activity, stability, and solubility.

The synthetic pathway to incorporate the 1-(trifluoromethyl)cyclobutan-3-yl scaffold into a ligand typically involves the substitution of the bromine atom. This allows for the formation of a new bond with a coordinating atom, such as nitrogen, phosphorus, or sulfur, which can then bind to a transition metal. The presence of the trifluoromethyl group, a strong electron-withdrawing group, can significantly modulate the electron density at the metal center. This electronic effect can be crucial in tuning the reactivity of the organometallic catalyst in various transformations.

Furthermore, the rigid and three-dimensional nature of the cyclobutane ring introduces significant steric bulk in the vicinity of the metal center. This steric hindrance can play a critical role in controlling the selectivity of catalytic reactions, for instance, by favoring the formation of one stereoisomer over another in asymmetric catalysis. The specific cis or trans stereochemistry of the substituents on the cyclobutane ring would further refine the shape and steric profile of the resulting ligand.

Research in this area would focus on the synthesis of novel ligands bearing the 1-(trifluoromethyl)cyclobutan-3-yl group and their subsequent coordination to various transition metals, such as palladium, rhodium, or iridium. The resulting organometallic complexes would then be characterized using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry to elucidate their structural and electronic properties. The catalytic performance of these new complexes would be evaluated in a range of organic reactions to explore the impact of the unique ligand scaffold.

Future Directions and Emerging Research Avenues for 1 Bromo 3 Trifluoromethyl Cyclobutane Chemistry

Exploration of Novel Catalytic and Photoredox Transformations

The reactivity of the carbon-bromine bond in 1-Bromo-3-(trifluoromethyl)cyclobutane (B2481742) presents a prime target for innovative catalytic and photoredox-mediated functionalizations. Future research is anticipated to move beyond traditional nucleophilic substitutions to explore more sophisticated and versatile transformations.

Catalytic Cross-Coupling Reactions: While cross-coupling reactions are well-established, their application to strained ring systems like cyclobutanes can be challenging. Future efforts will likely focus on developing robust catalytic systems, potentially utilizing earth-abundant metals like iron and nickel, for the cross-coupling of this compound with a wide array of coupling partners. monash.eduresearchgate.net These could include Grignard reagents, boronic acids, and organozinc compounds to introduce diverse functionalities onto the cyclobutane (B1203170) core.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient alternative for generating radical intermediates from alkyl halides. nih.gov This technology could be harnessed for the C-H functionalization of this compound or for its use in radical addition reactions. ijsrch.comresearchgate.net For instance, the generation of a cyclobutyl radical from this compound under photoredox conditions could enable its addition to alkenes or arenes, opening up new avenues for carbon-carbon bond formation. nih.govsmolecule.com

A potential area of exploration is the trifluoromethylation of various substrates using photoredox catalysis, a field that has seen significant advancements. syrris.com While not directly involving the synthesis of this compound, the principles and catalysts used in these reactions could be adapted for its functionalization.

| Transformation | Catalyst/Conditions | Potential Application to this compound |

| Cross-Coupling | Fe(acac)₃ or Ni(acac)₂ with Grignard reagents | Introduction of alkyl or aryl groups at the bromine-bearing carbon. |

| Photoredox C-H Functionalization | Iridium-based photocatalysts, blue LED irradiation | Direct functionalization of the C-H bonds on the cyclobutane ring. |

| Radical Addition | Ru(bpy)₃²⁺ or similar photocatalysts | Generation of a cyclobutyl radical for addition to unsaturated systems. |

Development of Chemical Probes for Advanced Mechanistic Investigations

Chemical probes are powerful tools for elucidating biological pathways and validating drug targets. mdpi.com The unique three-dimensional structure of the 1,3-disubstituted cyclobutane scaffold makes this compound an attractive starting material for the synthesis of novel chemical probes. researchgate.net

Furthermore, the development of probes derived from this compound could aid in understanding the mechanisms of its own reactions. For example, isotopically labeled versions of the compound could be synthesized to track the movement of atoms in complex reaction cascades. The synthesis of probes with varying stereochemistry (cis/trans isomers) would also be crucial for investigating the structure-activity relationships of its derivatives.

| Probe Type | Design Strategy | Potential Application |

| Activity-Based Probes | Functionalization with a reactive "warhead" and a reporter tag. | Covalent labeling and identification of protein targets. |

| Fluorescent Probes | Incorporation of a fluorophore. | Visualization of cellular uptake and distribution. |

| Affinity-Based Probes | Attachment of a biotin (B1667282) tag for pulldown experiments. | Identification of binding partners. |

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The exploration of the chemical space around this compound can be significantly accelerated by leveraging high-throughput experimentation (HTE) and automated synthesis platforms. arxiv.orgarxiv.org These technologies enable the rapid screening of reaction conditions and the synthesis of large libraries of derivatives for biological evaluation. nih.govnih.govapexbt.com

High-Throughput Experimentation (HTE): HTE can be employed to rapidly optimize reaction conditions for the functionalization of this compound. arxiv.org By using multi-well plates and robotic liquid handlers, a large number of catalysts, ligands, solvents, and bases can be screened simultaneously to identify the optimal conditions for a desired transformation, such as a cross-coupling reaction. arxiv.org

Automated Synthesis Platforms: Automated flow chemistry systems offer precise control over reaction parameters and allow for the sequential synthesis of compound libraries. syrris.comrsc.orgbeilstein-journals.orgpentelutelabmit.com An automated platform could be designed to perform a series of reactions starting from this compound, such as a Suzuki coupling followed by a reduction or another functional group interconversion, to generate a library of diverse analogs. nih.gov This would significantly reduce the time and resources required for manual synthesis.

| Platform | Application to this compound | Potential Outcome |

| High-Throughput Experimentation (HTE) | Optimization of cross-coupling reaction conditions. | Identification of optimal catalyst, ligand, and solvent for high-yield synthesis of derivatives. |

| Automated Flow Synthesis | Multi-step synthesis of a library of analogs. | Rapid generation of a diverse set of compounds for biological screening. |

| Robotic Liquid Handlers | Preparation of reaction arrays for screening. | Increased efficiency and reproducibility in reaction setup. |

Machine Learning and Artificial Intelligence Applications for Predicting Reactivity and Selectivity

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical synthesis and drug discovery. nih.gov These computational tools can be applied to predict the reactivity and selectivity of reactions involving this compound, thereby guiding experimental efforts and accelerating the discovery of new derivatives.

Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new, untested reactions. nih.govresearchgate.netarxiv.orgarxiv.orgnih.gov For this compound, an ML model could be developed to predict the success of a given cross-coupling reaction based on the structures of the coupling partners and the reaction conditions. nih.gov This would allow researchers to prioritize experiments that are most likely to succeed.

| AI/ML Application | Specific Use for this compound | Expected Benefit |

| Reaction Outcome Prediction | Predicting the yield and selectivity of cross-coupling reactions. | Prioritization of high-yield synthetic routes. |

| Retrosynthesis Planning | Identifying optimal synthetic pathways to complex target molecules containing the cyclobutane core. | More efficient synthesis of complex derivatives. |

| Generative Molecular Design | Designing novel derivatives with predicted biological activity. | Accelerated discovery of new drug candidates. |

Rational Design of New Cyclobutane Derivatives with Enhanced Reactivity or Selectivity

The principles of rational drug design can be applied to this compound to create new derivatives with improved properties. mdpi.com By understanding the structure-activity relationships of compounds containing this scaffold, medicinal chemists can make targeted modifications to enhance their biological activity, selectivity, and pharmacokinetic profiles.

Bioisosteric Replacement: The trifluoromethylcyclobutane motif can be considered as a bioisostere for other chemical groups, such as a tert-butyl group. nih.gov Future research could involve the strategic incorporation of the this compound moiety into known bioactive molecules to explore the impact on their properties. nih.gov

Scaffold Hopping and Diversification: Starting from the this compound core, a variety of new scaffolds can be generated through chemical modifications. bioorganica.com.ua For example, the bromine atom can be replaced with a wide range of functional groups, and the trifluoromethyl group can be modified to alter the electronic properties of the molecule. This diversification can lead to the discovery of new compounds with novel biological activities. ijsrch.comrsc.org

The design of novel analogs of biologically active compounds, such as combretastatin (B1194345) A4, by incorporating the 1,3-disubstituted cyclobutane moiety is a promising area of research. ijsrch.com

| Design Strategy | Approach | Goal |

| Bioisosteric Replacement | Replacing existing functional groups in bioactive molecules with the trifluoromethylcyclobutane moiety. | Improve metabolic stability and pharmacokinetic properties. |

| Structure-Activity Relationship (SAR) Studies | Synthesizing and testing a series of analogs with systematic structural modifications. | Identify key structural features responsible for biological activity. |

| Fragment-Based Drug Discovery | Using the cyclobutane core as a 3D fragment for building larger, more complex molecules. researchgate.net | Discover novel drug candidates with high ligand efficiency. |

Q & A

Q. How can data reproducibility issues in cyclobutane synthesis be addressed?

- Methodological Answer :

- Standardized Protocols : Publish detailed synthetic procedures with exact stoichiometry, catalyst loadings, and purification steps (e.g., flash chromatography vs. distillation) .

- Open Data Repositories : Share raw NMR/HRMS data on platforms like Zenodo to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.